Isodecyl tridecyl phthalate
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Overview
Description
Isodecyl tridecyl phthalate is a high-molecular-weight phthalate ester commonly used as a plasticizer. It is derived from the esterification of phthalic acid with isodecyl and tridecyl alcohols. This compound is primarily utilized to enhance the flexibility and durability of plastic products, making it a valuable component in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isodecyl tridecyl phthalate involves the esterification of phthalic acid with isodecyl and tridecyl alcohols. The reaction typically occurs in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is heated to a temperature range of 150-200°C to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves continuous feeding of phthalic acid and the alcohols into the reactor, along with the acid catalyst. The reaction mixture is maintained at elevated temperatures to ensure complete esterification. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Isodecyl tridecyl phthalate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis occurs in the presence of water and an acid or base catalyst, leading to the formation of phthalic acid and the corresponding alcohols. Transesterification involves the exchange of ester groups between different alcohols and esters, facilitated by an acid or base catalyst .
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide), elevated temperatures.
Transesterification: Alcohols, acid (e.g., sulfuric acid) or base (e.g., sodium methoxide), elevated temperatures.
Major Products Formed
Hydrolysis: Phthalic acid, isodecyl alcohol, tridecyl alcohol.
Transesterification: New esters formed from the exchange of ester groups between different alcohols.
Scientific Research Applications
Isodecyl tridecyl phthalate has a wide range of applications in scientific research and industry:
Mechanism of Action
Isodecyl tridecyl phthalate exerts its effects primarily through its plasticizing properties. It interacts with the polymer chains in plastics, reducing intermolecular forces and increasing the flexibility of the material. This interaction occurs at the molecular level, where the phthalate ester molecules insert themselves between the polymer chains, preventing them from packing tightly together .
Comparison with Similar Compounds
Isodecyl tridecyl phthalate is similar to other high-molecular-weight phthalates, such as diisononyl phthalate and diisodecyl phthalate. These compounds share similar chemical structures and plasticizing properties. this compound is unique in its specific combination of isodecyl and tridecyl alcohols, which may impart distinct mechanical properties to the plasticized materials .
List of Similar Compounds
- Diisononyl phthalate
- Diisodecyl phthalate
- Diundecyl phthalate
- Didodecyl phthalate
Properties
CAS No. |
68648-95-3 |
---|---|
Molecular Formula |
C31H52O4 |
Molecular Weight |
488.7 g/mol |
IUPAC Name |
2-O-(8-methylnonyl) 1-O-tridecyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C31H52O4/c1-4-5-6-7-8-9-10-11-12-15-20-25-34-30(32)28-23-18-19-24-29(28)31(33)35-26-21-16-13-14-17-22-27(2)3/h18-19,23-24,27H,4-17,20-22,25-26H2,1-3H3 |
InChI Key |
TYLLMRSWXAGLFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)OCCCCCCCC(C)C |
Origin of Product |
United States |
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